2-(benzenesulfonyl)-N-benzylacetamide

High-Throughput Screening Pan-Assay Interference Medicinal Chemistry

2-(Benzenesulfonyl)-N-benzylacetamide (CAS 639007-39-9) is a sulfonamide derivative with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol. The compound consists of a benzenesulfonyl moiety attached to an N-benzylacetamide scaffold, representing a versatile chemotype for exploring structure-activity relationships in medicinal chemistry.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 639007-39-9
Cat. No. B2481265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-N-benzylacetamide
CAS639007-39-9
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO3S/c17-15(16-11-13-7-3-1-4-8-13)12-20(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
InChIKeyMTCPGZZWXZFZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzenesulfonyl)-N-benzylacetamide (CAS 639007-39-9): Chemical Identity and Procurement Context


2-(Benzenesulfonyl)-N-benzylacetamide (CAS 639007-39-9) is a sulfonamide derivative with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . The compound consists of a benzenesulfonyl moiety attached to an N-benzylacetamide scaffold, representing a versatile chemotype for exploring structure-activity relationships in medicinal chemistry . It has been evaluated in high-throughput screening campaigns against diverse targets including G-protein coupled receptors, ion channels, and metalloproteases [1].

Why Generic Substitution of 2-(Benzenesulfonyl)-N-benzylacetamide Analogs Compromises Experimental Reproducibility


Compounds within the N-sulfonyl acetamide class exhibit highly divergent pharmacological profiles due to subtle variations in substituent patterns [1]. While 2-(benzenesulfonyl)-N-benzylacetamide itself demonstrates weak non-specific activity across multiple targets (EC50 values in the low micromolar range) [2], structurally related derivatives can show dramatically enhanced potency and selectivity. For example, N-(benzene sulfonyl)acetamide derivatives with specific N-aryl modifications achieve sub-nanomolar IC50 values against COX-2 (0.011 μM), 5-LOX (0.046 μM), and TRPV1 (0.008 μM) [3]. Substitution of the benzyl group with phenylsulfonamido alkyl chains yields γ-secretase inhibitors with nanomolar potency [4]. These divergent activities underscore that minor structural modifications profoundly alter target engagement; generic substitution without empirical validation risks experimental failure.

Quantitative Differential Evidence: 2-(Benzenesulfonyl)-N-benzylacetamide vs. Structural Analogs


Weak Pan-Assay Interference Profile Distinguishes 2-(Benzenesulfonyl)-N-benzylacetamide from Potent Analog Series

2-(Benzenesulfonyl)-N-benzylacetamide exhibits weak, non-specific activity across multiple unrelated targets, contrasting with structurally optimized N-(benzene sulfonyl)acetamide derivatives that demonstrate sub-nanomolar potency against defined therapeutic targets [1][2]. The compound functions as a weak agonist at nicotinic acetylcholine receptors (α3β4 EC50 = 7,000 nM; α2β4 EC50 = 9,000 nM) and a weak antagonist at muscarinic M1 receptors (IC50 = 4,500 nM) [1], whereas derivative 9a inhibits COX-2 with IC50 = 11 nM—a >600-fold potency enhancement [2].

High-Throughput Screening Pan-Assay Interference Medicinal Chemistry

Differential Selectivity for Tumor-Associated Carbonic Anhydrase IX: Target Compound Lacks Specific Inhibition Shown by Phenylsulfonyl Acetamide Analogs

N-Phenyl-2-(phenylsulfonyl)acetamide derivatives (structurally distinct from the target N-benzyl compound) demonstrate selective inhibition of the tumor-associated hCA IX isoform over cytosolic hCA I and hCA II, with sulfone 5f exhibiting superior activity to the clinical candidate SLC-0111 [1]. The target compound 2-(benzenesulfonyl)-N-benzylacetamide lacks the primary sulfonamide zinc-binding group required for carbonic anhydrase inhibition, resulting in no reported CA inhibitory activity [2].

Carbonic Anhydrase Cancer Therapeutics Isoform Selectivity

In Vivo Pharmacokinetic and Efficacy Data Exist for Optimized Analogs Only; Target Compound Lacks ADME Characterization

N-(Benzene sulfonyl)acetamide derivative 9a demonstrates favorable oral pharmacokinetics in Sprague-Dawley rats (10 mg/kg): Cmax = 5,807.18 ± 2,657.83 ng/mL, clearance = 3.24 ± 1.47 mL/min/kg, and oral bioavailability F = 96.8% [1]. In vivo efficacy studies confirm 9a ameliorates formalin-induced pain and capsaicin-induced ear edema [1]. No corresponding in vivo or ADME data exist for 2-(benzenesulfonyl)-N-benzylacetamide.

Pharmacokinetics Bioavailability In Vivo Pharmacology

Research Application Scenarios for 2-(Benzenesulfonyl)-N-benzylacetamide Based on Quantitative Evidence


Negative Control for High-Throughput Screening Campaigns

2-(Benzenesulfonyl)-N-benzylacetamide exhibits weak non-specific activity across multiple targets (EC50/IC50 values in the 4,500–9,000 nM range), making it an appropriate negative control or reference compound for validating assay sensitivity and detecting pan-assay interference in HTS workflows [1]. Its promiscuous but weak activity distinguishes it from both potent actives and truly inert controls.

Scaffold for Structure-Activity Relationship Studies in Sulfonamide Medicinal Chemistry

The compound serves as a foundational scaffold for systematic SAR exploration. Modifications including N-aryl substitution (yielding sub-nanomolar COX-2/5-LOX/TRPV1 inhibitors [2]), N-phenylsulfonamido alkyl chain addition (yielding γ-secretase inhibitors [3]), or primary sulfonamide introduction (yielding carbonic anhydrase IX inhibitors [4]) have all been demonstrated to produce marked changes in potency and target selectivity.

Building Block for Synthesis of γ-Secretase Inhibitor Intermediates

Patented 2-(N-benzyl-N-phenylsulfonamido)alkyl amide derivatives, which incorporate the core benzenesulfonyl-N-benzyl motif, have been developed as γ-secretase inhibitors with demonstrated in vitro and in vivo activity relevant to Alzheimer's disease research [3]. The target compound can serve as a starting material for synthesizing these advanced analogs.

Target Engagement Benchmarking for Nicotinic and Muscarinic Acetylcholine Receptor Assays

With defined EC50 values at α3β4 nAChR (7,000 nM) and α2β4 nAChR (9,000 nM), and IC50 at M1 mAChR (4,500 nM), this compound provides quantitative benchmarks for calibrating cholinergic receptor assays and assessing compound selectivity in neuropharmacology screening panels [1].

Quote Request

Request a Quote for 2-(benzenesulfonyl)-N-benzylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.